molecular formula C22H23N3O2S2 B11110051 [2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] N,N-diethylcarbamodithioate

[2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] N,N-diethylcarbamodithioate

Cat. No.: B11110051
M. Wt: 425.6 g/mol
InChI Key: IRMNUGAFPPNLKP-UHFFFAOYSA-N
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Description

[2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] N,N-diethylcarbamodithioate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a carbamodithioate group, and a diethylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] N,N-diethylcarbamodithioate typically involves multiple steps. One common route starts with the formation of the oxazole ring through the cyclization of appropriate precursors. The oxazole intermediate is then reacted with a suitable amine to introduce the amino group. Finally, the carbamodithioate moiety is introduced through a reaction with diethylamine and carbon disulfide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] N,N-diethylcarbamodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

[2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] N,N-diethylcarbamodithioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or protein binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of [2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] N,N-diethylcarbamodithioate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding or π-π interactions with proteins or nucleic acids. The carbamodithioate group can chelate metal ions, affecting enzymatic activity or protein function. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-diphenyl-1,3-oxazole: Shares the oxazole ring but lacks the carbamodithioate group.

    N,N-diethylcarbamodithioate: Contains the carbamodithioate moiety but lacks the oxazole ring.

    2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]ethanol: Similar structure but with a hydroxyl group instead of the carbamodithioate group.

Uniqueness

The uniqueness of [2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] N,N-diethylcarbamodithioate lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H23N3O2S2

Molecular Weight

425.6 g/mol

IUPAC Name

[2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] N,N-diethylcarbamodithioate

InChI

InChI=1S/C22H23N3O2S2/c1-3-25(4-2)22(28)29-15-18(26)23-21-24-19(16-11-7-5-8-12-16)20(27-21)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3,(H,23,24,26)

InChI Key

IRMNUGAFPPNLKP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SCC(=O)NC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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